molecular formula C11H21NO B1615147 cis-2-Piperidinocyclohexan-1-ol CAS No. 7583-84-8

cis-2-Piperidinocyclohexan-1-ol

Cat. No.: B1615147
CAS No.: 7583-84-8
M. Wt: 183.29 g/mol
InChI Key: UXCABTUQGBBPPF-MNOVXSKESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-2-Piperidinocyclohexan-1-ol is a useful research compound. Its molecular formula is C11H21NO and its molecular weight is 183.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

7583-84-8

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

(1S,2R)-2-piperidin-1-ylcyclohexan-1-ol

InChI

InChI=1S/C11H21NO/c13-11-7-3-2-6-10(11)12-8-4-1-5-9-12/h10-11,13H,1-9H2/t10-,11+/m1/s1

InChI Key

UXCABTUQGBBPPF-MNOVXSKESA-N

Isomeric SMILES

C1CCN(CC1)[C@@H]2CCCC[C@@H]2O

SMILES

C1CCN(CC1)C2CCCCC2O

Canonical SMILES

C1CCN(CC1)C2CCCCC2O

7583-84-8

Origin of Product

United States

Synthesis routes and methods

Procedure details

Piperidine hydrochloride (3.648 g, 30 mmol) was stirred in a mixture of 4.0 mL of water and 4.146 g of ground potassium carbonate. This mixture was heated to 90° C. and cyclohexene oxide (1.01 mL, 10 mmol) was added. The resulting mixture was heated at 100° C. for 18 hours. The reaction was cooled then filtered to remove carbonate salts. The filter cake was washed with 25 mL of diethyl ether and 50 mL of ethyl acetate. The filtrate and washings were combined and washed with brine (2×20 mL), dried over magnesium sulfate, filtered, and evaporated to give 1.875 g (>100%) of the title compound which was used without further purification. 1H NMR consistent with desired product.
Quantity
3.648 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
1.01 mL
Type
reactant
Reaction Step Two
Yield
100%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.